[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate
Brand Name: Vulcanchem
CAS No.: 57390-81-5
VCID: VC16092148
InChI: InChI=1S/C20H13NO4S/c1-12(22)25-14-7-8-15-18(9-14)24-10-16(19(15)23)17-11-26-20(21-17)13-5-3-2-4-6-13/h2-11H,1H3
SMILES:
Molecular Formula: C20H13NO4S
Molecular Weight: 363.4 g/mol

[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate

CAS No.: 57390-81-5

Cat. No.: VC16092148

Molecular Formula: C20H13NO4S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate - 57390-81-5

Specification

CAS No. 57390-81-5
Molecular Formula C20H13NO4S
Molecular Weight 363.4 g/mol
IUPAC Name [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate
Standard InChI InChI=1S/C20H13NO4S/c1-12(22)25-14-7-8-15-18(9-14)24-10-16(19(15)23)17-11-26-20(21-17)13-5-3-2-4-6-13/h2-11H,1H3
Standard InChI Key VIFUFJQCNUDOFE-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CSC(=N3)C4=CC=CC=C4

Introduction

[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate is a complex organic compound that belongs to the chromene class, which is known for its diverse biological activities. This compound incorporates a thiazole ring, which is often associated with pharmacological properties such as antimicrobial and anticancer activities. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its characteristics and potential applications based on similar compounds and general trends in organic chemistry.

Synthesis and Preparation

The synthesis of compounds similar to [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate typically involves multi-step reactions. For example, the synthesis of related chromene derivatives often starts with the formation of the chromene backbone, followed by the introduction of the thiazole ring and the acetate group. Specific synthesis details for this compound are not available, but general methods involve condensation reactions and the use of reagents like acetic anhydride for esterification.

Biological Activities

Compounds with thiazole and chromene moieties are known for their potential biological activities, including antimicrobial and anticancer properties. For instance, thiazole derivatives have shown promising results against various bacterial and fungal strains . Similarly, chromene derivatives have been explored for their anticancer activities, with some compounds exhibiting significant cytotoxic effects against cancer cell lines .

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